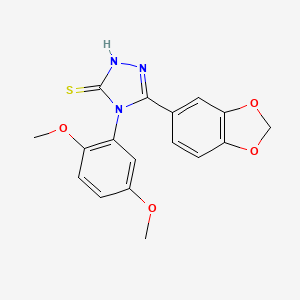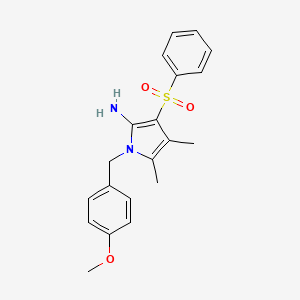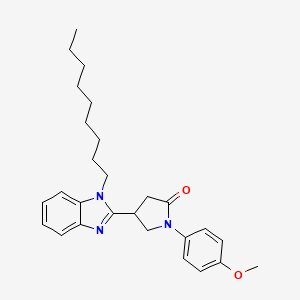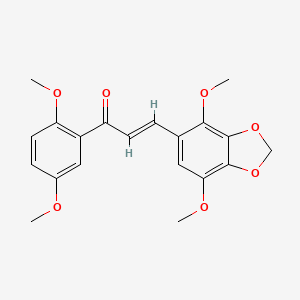
5-(1,3-benzodioxol-5-yl)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using 2,5-dimethoxybenzyl chloride.
Formation of the Triazole Ring: The triazole ring is formed by reacting hydrazine with an appropriate nitrile compound.
Thiol Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The benzodioxole and dimethoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor due to its triazole ring, which can interact with enzyme active sites.
Medicine
Drug Development: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The benzodioxole and dimethoxyphenyl groups contribute to the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar ring structure.
Benzodioxole Derivatives: Compounds with similar benzodioxole rings.
Dimethoxyphenyl Derivatives: Compounds with similar dimethoxyphenyl groups.
Uniqueness
The uniqueness of 5-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,5-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL lies in its combination of these three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H15N3O4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15N3O4S/c1-21-11-4-6-13(22-2)12(8-11)20-16(18-19-17(20)25)10-3-5-14-15(7-10)24-9-23-14/h3-8H,9H2,1-2H3,(H,19,25) |
InChI Key |
LEGGCYIXFUAHQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=NNC2=S)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-1,8,8-trimethyl-6-oxo-2,7-diazabicyclo[3.2.1]oct-3-ene-4,5-dicarbonitrile](/img/structure/B11479344.png)


![4-(4-hydroxy-3,5-dimethoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11479367.png)
![8-Methoxy-1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11479377.png)
![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B11479379.png)
![2-amino-7-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11479391.png)
![8-(4-fluorophenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11479393.png)
![6-(3-fluorophenyl)-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B11479394.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479395.png)
![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-ethoxyphenyl)sulfonyl]butanamide](/img/structure/B11479400.png)
![1-[2-(4-fluorophenoxy)phenyl]-5-methyl-1H-tetrazole](/img/structure/B11479413.png)
![4-[5-(Acetylamino)-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B11479417.png)
